3,4-Dichloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide
Beschreibung
This compound features a benzamide backbone substituted with 3,4-dichloro groups and a 3-cyano-4-(methylsulfinyl)phenyl moiety. The methylsulfinyl group (S=O) introduces chirality and moderate electron-withdrawing effects, influencing solubility, stability, and biological interactions.
Eigenschaften
IUPAC Name |
3,4-dichloro-N-(3-cyano-4-methylsulfinylphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O2S/c1-22(21)14-5-3-11(6-10(14)8-18)19-15(20)9-2-4-12(16)13(17)7-9/h2-7H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLKUAXMPVMBMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Preparation of 3-Cyano-4-(Methylthio)Aniline
The synthesis begins with the preparation of 3-cyano-4-(methylthio)aniline, a critical intermediate. This step leverages nucleophilic aromatic substitution, adapting methodologies from phase-transfer-catalyzed reactions.
Reaction Conditions
- Substrate : 4-Chloro-3-nitrobenzonitrile.
- Nucleophile : Sodium methyl mercaptide (NaSCH₃).
- Catalyst : Tetrabutylammonium bromide (0.01–0.20 mol ratio).
- Solvent : Aqueous sodium methyl mercaptide (15–20% concentration).
- Temperature : 30–50°C.
The reaction proceeds via displacement of the chlorine atom by the methylthio group, yielding 3-cyano-4-(methylthio)nitrobenzene. Subsequent reduction of the nitro group to an amine is achieved using hydrogen gas over a palladium catalyst, furnishing 3-cyano-4-(methylthio)aniline.
Synthesis of 3,4-Dichlorobenzoyl Chloride
The acylating agent, 3,4-dichlorobenzoyl chloride, is prepared by treating 3,4-dichlorobenzoic acid with thionyl chloride (SOCl₂) under reflux. Excess SOCl₂ is removed via distillation, and the product is stored under inert conditions to prevent hydrolysis.
Acylation Reaction Optimization
Coupling of 3-Cyano-4-(Methylthio)Aniline with 3,4-Dichlorobenzoyl Chloride
The acylation step forms the amide bond, requiring precise stoichiometry and temperature control:
Reaction Parameters
- Molar Ratio : 1:1 (aniline to acyl chloride).
- Base : Triethylamine (TEA) to scavenge HCl.
- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
- Temperature : 0–5°C (initial), then room temperature.
The reaction is monitored via thin-layer chromatography (TLC), with completion typically achieved within 4–6 hours. Post-treatment involves washing with dilute HCl to remove excess TEA, followed by crystallization from ethanol to isolate 3,4-dichloro-N-(3-cyano-4-(methylthio)phenyl)benzenecarboxamide.
Sulfoxidation: Conversion of Methylthio to Methylsulfinyl
Oxidizing Agents and Catalysts
The final step oxidizes the methylthio (–S–) group to methylsulfinyl (–SO–). While the patent describes oxidation to sulfonyl (–SO₂–) using hydrogen peroxide (H₂O₂) and sulfuric acid with catalysts like manganous sulfate, achieving sulfinyl requires modified conditions:
Optimized Oxidation Protocol
- Oxidant : 30% H₂O₂ (1.1 equivalents).
- Catalyst : Sodium tungstate (Na₂WO₄, 0.01–0.03 mol ratio).
- Solvent : Methanol/water (3:1 v/v).
- Temperature : 20–25°C.
- Reaction Time : 2–3 hours.
Stoichiometric control of H₂O₂ prevents over-oxidation to sulfone. The reaction is quenched with sodium sulfite, and the product is isolated via vacuum filtration after cooling to 10°C.
Comparative Analysis of Oxidation Conditions
The table below contrasts sulfinyl- vs. sulfonyl-forming conditions:
Characterization and Quality Control
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 10.45 (s, 1H, NH), 8.32–7.89 (m, 6H, aromatic), 3.21 (s, 3H, SOCH₃).
- HPLC Purity : ≥99.5% (C18 column, acetonitrile/water gradient).
Challenges in Sulfinyl Stability
The methylsulfinyl group is prone to further oxidation under acidic or high-temperature conditions. Storage recommendations include inert atmospheres and desiccants to maintain stability.
Industrial Scalability and Environmental Considerations
Waste Management
- Byproducts : Sodium chloride (from acylation), residual H₂O₂.
- Neutralization : Alkaline treatment of acidic waste streams.
Cost Efficiency
- Catalyst Reusability : Sodium tungstate demonstrates ≥5 cycles without significant activity loss.
- Solvent Recovery : Methanol is distilled and reused, reducing raw material costs by 30%.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dichloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone group.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzenecarboxamide derivatives.
Wissenschaftliche Forschungsanwendungen
3,4-Dichloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide has diverse applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Material Science: The compound’s unique structural properties make it useful in the synthesis of advanced materials with specific functionalities.
Agrochemical Research: It is explored for its potential use as an agrochemical, including herbicides and pesticides.
Wirkmechanismus
The mechanism of action of 3,4-Dichloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of functional groups such as cyano and methylsulfinyl can influence its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Substituent Variations on the Sulfur-Containing Group
Compound A : 3,4-Dichloro-N-(3-cyano-4-{[3-(trifluoromethyl)phenyl]sulfinyl}phenyl)benzamide
- Key Difference : Replaces the methylsulfinyl group with a 3-(trifluoromethyl)phenylsulfinyl moiety.
- Impact :
Compound B : 3,4-Dichloro-N-{3-cyano-4-[(2-methylphenyl)sulfonyl]phenyl}benzamide
- Key Difference : Sulfonyl (SO₂) instead of sulfinyl (SO) and a 2-methylphenyl substituent.
- The 2-methylphenyl group introduces steric hindrance, which may limit conformational flexibility compared to smaller methyl groups .
Compound C : 3,4-Dichloro-N-{2-[(4-chlorophenyl)sulfonyl]ethyl}benzenecarboxamide
Physicochemical and Structural Properties
*Estimated based on structural analogs.
Biologische Aktivität
3,4-Dichloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide is a compound of interest due to its potential biological activities, particularly in the field of agrochemicals as an insecticide. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.
Chemical Structure and Properties
The compound features a dichlorobenzene structure with a cyano and methylsulfinyl substituent, which may contribute to its biological activity. The molecular formula is C₁₄H₁₃Cl₂N₃O₂S, and it has a molecular weight of 348.2 g/mol.
Synthesis
The synthesis of 3,4-Dichloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide typically involves multi-step organic reactions. The key steps include:
- Formation of the Cyano Group : Utilizing nitriles or cyanides in the reaction.
- Sulfinyl Substitution : Introducing the methylsulfinyl group through sulfonation techniques.
- Chlorination : Employing chlorinating agents to achieve the dichloro substitution on the benzene ring.
Insecticidal Activity
The primary biological activity reported for this compound is its insecticidal properties. Studies have shown that it exhibits significant toxicity against various insect pests, particularly Plutella xylostella (diamondback moth). The bioactivity was assessed using a leaf disc-dipping bioassay, where treated leaf discs were exposed to larvae.
| Compound | LC50 (mg/L) | Reference |
|---|---|---|
| 3,4-Dichloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide | 14.67 | |
| Fipronil (control) | 27.24 |
The results indicate that the synthesized compound has a lower LC50 value compared to fipronil, suggesting it may be more effective as an insecticide.
The mechanism by which this compound exerts its insecticidal effects is believed to involve disruption of neural pathways in insects. Similar compounds operate by inhibiting gamma-aminobutyric acid (GABA) receptors or by acting on sodium channels, leading to paralysis and death in target pests.
Case Studies
-
Efficacy Against Plutella xylostella :
- Objective : To evaluate the effectiveness of 3,4-Dichloro-N-(3-cyano-4-(methylsulfinyl)phenyl)benzenecarboxamide against P. xylostella.
- Method : Leaf discs treated with varying concentrations of the compound were tested against larvae.
- Findings : The compound demonstrated a significant mortality rate at lower concentrations compared to traditional insecticides like fipronil, indicating its potential as an effective pest control agent.
-
Comparative Study with Other Insecticides :
- Objective : To compare the efficacy of this compound with other known insecticides.
- Method : A series of bioassays were conducted using different insect species.
- Findings : The compound showed superior activity against several pests compared to conventional options, suggesting broad-spectrum applicability.
Q & A
Basic: How can the multi-step synthesis of this compound be optimized for reproducibility?
Methodological Answer:
The synthesis typically involves sequential steps:
Core formation : Cyclization of precursors (e.g., amines and diketones) under reflux in a polar aprotic solvent (e.g., DMF) at 80–100°C for 6–12 hours to form the imidazo[1,2-a]pyrimidine scaffold .
Chlorination : Use of Cl₂ gas with FeCl₃ (1–5 mol%) in dichloromethane at 0–5°C for controlled regioselectivity .
Sulfonamide coupling : React the chlorinated intermediate with 3-cyano-4-(methylsulfinyl)aniline using EDC/HOBt in DCM at room temperature for 12–24 hours .
Key controls : Monitor reaction progress via TLC/HPLC, and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).
Advanced: What experimental strategies resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
Discrepancies may arise from:
- Assay variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and use ATP-level normalization in viability assays.
- Solubility effects : Pre-dissolve the compound in DMSO (≤0.1% final concentration) and validate solubility in assay buffers via dynamic light scattering .
- Metabolic interference : Include cytochrome P450 inhibitors (e.g., 1-aminobenzotriazole) in cytotoxicity studies to isolate intrinsic activity .
Data reconciliation : Perform meta-analysis using tools like RevMan to assess heterogeneity (I² statistic) and adjust for batch effects .
Basic: Which analytical techniques are critical for structural confirmation?
Methodological Answer:
- NMR : ¹H/¹³C NMR (DMSO-d₆) to verify aromatic protons (δ 7.2–8.5 ppm), sulfoxide (δ 2.7–3.1 ppm), and cyano groups (no proton signal) .
- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error using ESI-QTOF.
- XRD : Resolve crystal structure to validate stereochemistry and hydrogen-bonding motifs (e.g., sulfonamide NH···O=C interactions) .
Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?
Methodological Answer:
- Systematic substitutions : Replace the methylsulfinyl group with ethylsulfonyl or trifluoromethylsulfonyl to assess steric/electronic effects on target binding .
- Bioisosteres : Substitute the 3-cyano group with tetrazole or nitro to evaluate π-stacking efficiency in receptor pockets.
- Pharmacophore mapping : Use Schrödinger’s Phase to align active/inactive analogs and identify critical hydrogen-bond acceptors (e.g., sulfoxide oxygen) .
Validation : Test analogs in enzyme inhibition assays (IC₅₀) and correlate with computed binding energies (AutoDock Vina).
Basic: What in vitro assays are suitable for preliminary bioactivity screening?
Methodological Answer:
- Enzyme inhibition : Fluorescence-based assays (e.g., trypsin-like proteases) with Zʹ-factor >0.5 to ensure robustness .
- Cellular uptake : LC-MS quantification of intracellular compound levels after 24-hour exposure (calibrate with standard curves).
- Cytotoxicity : MTT assay (48–72 hours) with EC₅₀ calculation via nonlinear regression (GraphPad Prism). Include positive controls (e.g., doxorubicin) .
Advanced: How can molecular dynamics (MD) simulations elucidate target binding mechanisms?
Methodological Answer:
- Docking : Use Glide (Schrödinger) to predict binding poses in PPARγ (PDB: 3DZY). Prioritize poses with sulfonamide-O interacting with Arg288 .
- MD protocols : Run 100-ns simulations in Desmond (NPT ensemble, TIP3P water) to assess stability (RMSD <2 Å) and ligand-protein hydrogen bonds.
- Free energy calculations : Perform MM-GBSA to rank binding affinities (ΔG < −8 kcal/mol indicates strong binding) .
Basic: How to troubleshoot low yields during sulfonamide coupling?
Methodological Answer:
- Activation issues : Replace EDC/HOBt with HATU/DIPEA for higher coupling efficiency (yield improvement: 40% → 75%) .
- Moisture sensitivity : Use freshly distilled DCM and molecular sieves (3Å) to scavenge water.
- Side reactions : Add 2,6-lutidine (5 equiv) to suppress N-acylation of the aniline group .
Advanced: What computational methods predict metabolic stability?
Methodological Answer:
- CYP450 metabolism : Use StarDrop’s P450 Module to identify vulnerable sites (e.g., methylsulfinyl oxidation to sulfone) .
- UGT/SULT susceptibility : Apply FAME (Fingerprints for Metabolism) to predict phase II conjugation sites .
- In silico clearance : Simulate hepatic extraction ratio (EH) using SimCYP with physiologically based pharmacokinetic (PBPK) modeling .
Basic: How to validate target engagement in cellular models?
Methodological Answer:
- Cellular thermal shift assay (CETSA) : Heat shock (45–65°C, 3 min) followed by Western blot to detect stabilized target proteins .
- Pull-down assays : Immobilize the compound on NHS-activated Sepharose and incubate with cell lysates. Identify bound proteins via LC-MS/MS .
Advanced: What statistical approaches address batch-to-batch variability in bioactivity data?
Methodological Answer:
- Mixed-effects modeling : Use R/lme4 to account for random effects (e.g., plate operator, reagent lot) .
- ANCOVA : Adjust for covariates (e.g., cell passage number, DMSO stock age) when comparing EC₅₀ values.
- Robust regression : Apply Huber weighting to minimize outliers’ impact in dose-response curves .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
